3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Brand Name: Vulcanchem
CAS No.: 1216244-68-6
VCID: VC0351234
InChI: InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2
SMILES: C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F
Molecular Formula: C10H6F3N5S
Molecular Weight: 285.25g/mol

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

CAS No.: 1216244-68-6

Cat. No.: VC0351234

Molecular Formula: C10H6F3N5S

Molecular Weight: 285.25g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline - 1216244-68-6

Specification

CAS No. 1216244-68-6
Molecular Formula C10H6F3N5S
Molecular Weight 285.25g/mol
IUPAC Name 3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Standard InChI InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2
Standard InChI Key JWFJXBBXMRWZSR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F

Introduction

Chemical Properties and Structure

The compound 3-[3-(Trifluoromethyl) triazolo[3,4-b][1,3,] thiadiazol-6-yl]aniline represents an important class of heterocyclic compounds that has garnered significant attention in medicinal chemistry research. This compound features a fused heterocyclic system consisting of a 1,2,4-triazole ring joined with a 1,3,4-thiadiazole moiety, creating the triazolothiadiazole scaffold that serves as the foundation for its biological activities.

The chemical structure is characterized by a trifluoromethyl group (CF3) attached at position 3 of the triazole ring and a 3-aminophenyl (aniline) group connected to position 6 of the thiadiazole ring. This spatial arrangement contributes to its unique physicochemical properties and potential interactions with biological targets. The trifluoromethyl group is particularly noteworthy as it enhances binding affinity to biological targets due to its strong electron-withdrawing properties.

Physicochemical Properties

Table 1 presents the key physicochemical properties of 3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline:

PropertyValue
CAS Number1216244-68-6
Molecular FormulaC₁₀H₆F₃N₅S
Molecular Weight285.25 g/mol
IUPAC Name3-[3-(trifluoromethyl)- triazolo[3,4-b] thiadiazol-6-yl]aniline
Standard InChIInChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2
Standard InChIKeyJWFJXBBXMRWZSR-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F
PubChem Compound ID71945304
Physical StateSolid
Last UpdatedApril 15, 2024

Structural Isomers and Related Compounds

3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline belongs to a family of positional isomers that differ primarily in the location of the aniline group on the phenyl ring. Table 2 compares this compound with its structural analogs:

CompoundCAS NumberMolecular FormulaPosition of Aniline Group
3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline1216244-68-6C₁₀H₆F₃N₅Smeta (3-position)
2-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline1216244-01-7C₁₀H₆F₃N₅Sortho (2-position)
4-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline1225501-12-1C₁₀H₆F₃N₅Spara (4-position)

All three isomers share the same molecular formula and weight (285.25 g/mol) but differ in the position of the amino group on the phenyl ring . This positional variance can significantly impact their physicochemical properties, binding affinities, and biological activities. The meta-substituted compound (3-position) offers a unique spatial arrangement that may influence its interactions with biological targets compared to its ortho or para counterparts.

Synthesis Methods

The synthesis of 3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline and related triazolothiadiazole derivatives has been achieved through various methodologies, each with specific advantages in terms of yield, reaction conditions, and scalability.

Conventional Synthesis

The most common approach for synthesizing triazolothiadiazole derivatives involves a multistep process starting with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. The general synthetic pathway includes:

  • Preparation of acid hydrazide from the corresponding ester by reaction with hydrazine hydrate

  • Formation of potassium dithiocarbazinate using carbon disulfide and potassium hydroxide

  • Cyclization to form 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Condensation with aromatic acids in polyphosphoric acid (PPA) to produce the triazolothiadiazole scaffold

The final step, which involves the condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with 3-aminobenzoic acid in PPA at 180-200°C, is critical for forming the desired triazolothiadiazole system. The reaction temperature is particularly important, as temperatures below 180°C typically result in incomplete cyclization and recovery of starting materials .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating methods for synthesizing triazolothiadiazole derivatives. Al-Soud and colleagues developed a microwave-assisted protocol that significantly reduces reaction times while improving yields . The approach involves:

  • Combining 4-amino-1,2,4-triazole with appropriate reactants in a suitable solvent

  • Exposing the mixture to microwave irradiation under controlled conditions

  • Purification of the resulting product through recrystallization or column chromatography

This method offers advantages over conventional heating, including shorter reaction times, higher yields, and reduced formation of byproducts .

One-Pot Synthesis

A streamlined one-pot synthesis approach has been reported for the preparation of 4-(3-substituted triazolo[3,4-b][1,3,] thiadiazol-6-yl) derivatives. In this method:

  • 0.1 mole of substituted ester in ethanol is reacted with 0.1 mole of hydrazine hydrate under reflux for 6 hours

  • The resulting acid hydrazide is treated with potassium hydroxide and carbon disulfide to form potassium dithiocarbazinate

  • The intermediate is cyclized to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • The triazole-thiol is directly condensed with 3-aminobenzoic acid in PPA at 180-200°C to form the target compound

This approach reduces the number of isolation and purification steps, making it more efficient for large-scale synthesis.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline and its biological activities is essential for rational drug design and optimization.

Impact of Trifluoromethyl Group

The trifluoromethyl (CF₃) substituent at position 3 of the triazole ring plays a crucial role in determining the compound's biological activity:

  • It enhances binding affinity to biological targets due to its strong electron-withdrawing properties

  • It increases the compound's lipophilicity, potentially improving cell membrane penetration

  • It provides metabolic stability by resisting enzymatic degradation

  • It can form unique interactions with target proteins through fluorine-based hydrogen bonding

These properties make the trifluoromethyl group a valuable pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents.

Position of Aniline Group

The position of the aniline group on the phenyl ring significantly influences the compound's biological activity:

  • The meta (3) position in 3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline creates a distinct spatial arrangement that affects its interaction with biological targets

  • Different binding affinities and selectivity profiles are observed compared to the ortho (2) or para (4) positional isomers

  • The meta positioning may optimize hydrogen bonding interactions with specific target proteins

Role of Triazolothiadiazole Scaffold

The fused triazolothiadiazole heterocyclic system serves as the core pharmacophore:

  • It provides rigidity to the molecular structure, ensuring proper spatial orientation of substituents

  • The nitrogen and sulfur atoms create potential hydrogen bond acceptor sites

  • The cyclic structure mimics important biological motifs, facilitating interaction with protein targets

  • It can be viewed as a cyclic analogue of thiosemicarbazide and biguanide, which are known to possess diverse biological activities

Comparative studies with other heterocyclic systems have demonstrated that the triazolothiadiazole scaffold offers unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.

Analytical Methods and Characterization

Various analytical techniques have been employed for the identification, characterization, and purity assessment of 3-[3-(Trifluoromethyl) triazolo[3,4-b] thiadiazol-6-yl]aniline and related compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure:

  • ¹H NMR reveals the chemical environment of hydrogen atoms, particularly those in the aromatic ring and the amine group

  • ¹³C NMR offers insights into the carbon skeleton of the molecule, including the characteristic signals from the triazolothiadiazole scaffold

  • ¹⁹F NMR is particularly valuable for characterizing the trifluoromethyl group, which typically appears as a singlet around -60 ppm

Infrared (IR) spectroscopy helps identify functional groups:

  • The amine group (NH₂) shows characteristic absorption bands in the 3300-3500 cm⁻¹ region

  • The C=N stretching vibrations of the triazolothiadiazole scaffold appear around 1550-1650 cm⁻¹

  • The C-F bonds of the trifluoromethyl group show distinctive absorption bands in the 1000-1400 cm⁻¹ region

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

  • High-resolution mass spectrometry confirms the exact molecular formula

  • Characteristic fragmentation patterns help identify the triazolothiadiazole scaffold

  • The trifluoromethyl group shows distinctive isotope patterns

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quantification:

  • Reverse-phase HPLC with UV detection at appropriate wavelengths

  • The compound typically shows strong UV absorption due to its conjugated aromatic system

  • HPLC coupled with mass spectrometry (LC-MS) provides both separation and structural information

Gas Chromatography (GC) may be employed for volatile derivatives:

  • Derivatization may be necessary to enhance volatility

  • GC coupled with mass spectrometry (GC-MS) offers both separation and identification

  • The presence of the trifluoromethyl group typically enhances the compound's thermal stability

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